molecular formula C8H11ClN2O2 B1588426 2-Nitroso-5-dimethylaminophenol Hydrochloride CAS No. 41317-10-6

2-Nitroso-5-dimethylaminophenol Hydrochloride

Cat. No.: B1588426
CAS No.: 41317-10-6
M. Wt: 202.64 g/mol
InChI Key: WRIZNEWVHJJMHU-UHFFFAOYSA-N
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Safety and Hazards

When handling 2-Nitroso-5-dimethylaminophenol Hydrochloride, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

2-Nitroso-5-dimethylaminophenol Hydrochloride plays a significant role in biochemical reactions, particularly in the spectrophotometric determination of iron. It forms complexes with iron(II) ions, which can be measured to determine iron concentrations in various samples . This compound interacts with enzymes such as iron-dependent oxidoreductases, where it acts as a ligand, facilitating the binding and subsequent reactions. Additionally, this compound interacts with proteins involved in iron transport and storage, such as transferrin and ferritin, by forming stable complexes that can be analyzed spectrophotometrically .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering iron homeostasis, which is crucial for cellular metabolism and gene expression. The compound can modulate cell signaling pathways related to iron metabolism, impacting the expression of genes involved in iron uptake, storage, and utilization . In addition, this compound can affect cellular metabolism by altering the activity of iron-dependent enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with iron ions. This interaction is facilitated by the nitroso and dimethylamino groups, which coordinate with the iron ion, forming a stable complex. This binding interaction can inhibit or activate iron-dependent enzymes, depending on the specific enzyme and the context of the reaction . Additionally, this compound can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors and enzymes involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of iron metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate iron metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on iron homeostasis and enzyme activity becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as iron-dependent oxidoreductases and cofactors like NADH and FADH2, influencing metabolic flux and the levels of various metabolites . The compound can also affect the synthesis and degradation of heme, a critical component of hemoglobin and other iron-containing proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to iron transport proteins such as transferrin, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with other biomolecules, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within organelles involved in iron metabolism, such as mitochondria and lysosomes . Targeting signals and post-translational modifications can direct the compound to these compartments, where it exerts its effects on iron-dependent processes and enzyme activities .

Properties

IUPAC Name

5-(dimethylamino)-2-nitrosophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-7(9-12)8(11)5-6;/h3-5,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZNEWVHJJMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431167
Record name 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41317-10-6
Record name 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitroso-5-dimethylaminophenol Hydrochloride
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2-Nitroso-5-dimethylaminophenol Hydrochloride
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2-Nitroso-5-dimethylaminophenol Hydrochloride

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